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PI4KIIIbeta-IN-11 -

PI4KIIIbeta-IN-11

Catalog Number: EVT-10962674
CAS Number:
Molecular Formula: C33H39N7O3
Molecular Weight: 581.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphatidylinositol 4-kinase III beta, commonly referred to as PI4KIIIbeta, is an enzyme that plays a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PtdIns4P), a lipid that is vital for various cellular processes. PI4KIIIbeta is primarily located in the Golgi apparatus and is involved in the regulation of phosphoinositide metabolism, which is essential for cellular signaling and membrane trafficking. The compound PI4KIIIbeta-IN-11 is a specific inhibitor of this enzyme, designed to interfere with its activity and potentially serve as a therapeutic agent against diseases linked to dysregulated phosphoinositide metabolism, including viral infections.

Source and Classification

PI4KIIIbeta-IN-11 was identified through a combination of structure-based drug design and virtual screening methodologies. The compound belongs to a class of selective inhibitors targeting the phosphatidylinositol 4-kinase family, particularly focusing on the III beta isoform. Its design aims to enhance selectivity over other isoforms such as PI4KIIIalpha and various phosphoinositide 3-kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of PI4KIIIbeta-IN-11 involves several key steps:

  1. Initial Screening: The compound was identified from the LASSBio Chemical Library using a pharmacophore model that highlighted critical features necessary for inhibition of PI4KIIIbeta.
  2. Structural Modifications: The compound underwent various modifications to enhance potency and selectivity. This included altering functional groups and substituents based on structure-activity relationship studies.
  3. Crystallization Studies: Crystallization techniques were employed to obtain structural data on the compound's interaction with PI4KIIIbeta, facilitating further optimization.

The synthesis process utilized techniques such as iodination and Suzuki coupling reactions to create derivatives with improved inhibitory activity against PI4KIIIbeta.

Molecular Structure Analysis

Structure and Data

The molecular structure of PI4KIIIbeta-IN-11 has been elucidated through X-ray crystallography, revealing its binding mode within the active site of PI4KIIIbeta. Key structural features include:

  • Binding Pocket Interaction: The inhibitor forms critical hydrogen bonds with residues such as Val598 and Lys549, which are essential for its activity.
  • Aromatic Interactions: The compound also engages in π-π stacking interactions with aromatic residues like Tyr583.

Data from crystallographic studies indicate that the inhibitor adopts a conformation that optimally fits within the binding pocket, enhancing its inhibitory potential.

Chemical Reactions Analysis

Reactions and Technical Details

PI4KIIIbeta-IN-11 primarily functions by inhibiting the phosphorylation activity of PI4KIIIbeta on phosphatidylinositol substrates. The compound's mechanism involves:

  1. Competitive Inhibition: It competes with ATP for binding at the active site of PI4KIIIbeta, thereby preventing the phosphorylation of phosphatidylinositol.
  2. Enzymatic Assays: Kinetic studies have shown that PI4KIIIbeta-IN-11 exhibits significant inhibitory effects, with measured IC50 values indicating its potency.

These reactions are critical for understanding how the compound can modulate cellular signaling pathways influenced by phosphoinositides.

Mechanism of Action

Process and Data

The mechanism of action for PI4KIIIbeta-IN-11 involves:

  1. Inhibition of Phosphatidylinositol Phosphorylation: By blocking the activity of PI4KIIIbeta, the compound reduces levels of PtdIns4P in cells.
  2. Impact on Cellular Signaling: This reduction affects downstream signaling pathways that rely on phosphoinositides, potentially influencing processes such as membrane trafficking and cell proliferation.

Experimental data suggest that inhibition by PI4KIIIbeta-IN-11 can lead to altered cellular responses in various biological contexts, including viral replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PI4KIIIbeta-IN-11 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is consistent with its structural components, which include multiple functional groups conducive to enzyme interaction.
  • Solubility: The compound's solubility profile has been characterized in various solvents, indicating suitability for biological assays.
  • Stability: Stability studies suggest that PI4KIIIbeta-IN-11 maintains its integrity under physiological conditions, which is essential for its application in biological systems.
Applications

Scientific Uses

PI4KIIIbeta-IN-11 has several potential applications in scientific research:

  1. Therapeutic Development: As an inhibitor of PI4KIIIbeta, it holds promise as a therapeutic agent against diseases associated with viral infections and other conditions linked to dysregulated phosphoinositide metabolism.
  2. Cellular Signaling Studies: Researchers utilize this compound to investigate the role of phosphatidylinositol signaling pathways in various cellular processes.
  3. Drug Discovery: It serves as a lead compound for further optimization in drug development aimed at targeting similar kinases involved in disease pathology.
Introduction to PI4KIIIβ as a Therapeutic Target

PI4KIIIβ in Phosphoinositide Metabolism and Cellular Signaling

PI4KIIIβ belongs to the type III phosphatidylinositol 4-kinase family and primarily localizes to the trans-Golgi network and recycling endosomes. It catalyzes the first committed step in the phosphoinositide synthesis pathway: the conversion of phosphatidylinositol to phosphatidylinositol 4-phosphate. This reaction is essential for maintaining Golgi integrity, vesicle trafficking, and membrane identity [6] [9]. PI4P serves as both a signaling molecule and a platform for recruiting effector proteins containing PI4P-binding domains (e.g., PH, P4M, and OSBP domains). These effectors regulate:

  • Membrane trafficking: PI4P recruits adaptor proteins like four-phosphate-adaptor protein 1 and oxysterol-binding protein, which facilitate cargo loading and vesicle budding from the Golgi [6].
  • Ion channel regulation: PI4P modulates the activity of potassium channels (e.g., Kir4.1) by maintaining membrane phosphoinositide levels essential for channel function [3].
  • Cytoskeletal dynamics: Through interactions with Rab11 GTPase, PI4KIIIβ controls vesicular delivery to focal adhesions, influencing cell migration [7].

Table 1: PI4K Isoforms and Their Cellular Roles

IsoformPrimary LocalizationKey Functions
PI4KIIIβtrans-Golgi network, recycling endosomesGolgi maintenance, secretory trafficking, viral replication organelle formation
PI4KIIIαEndoplasmic reticulum, plasma membraneER exit site formation, plasma membrane PI4P pool maintenance
PI4KIIαEndosomes, lysosomes, GolgiEndocytic trafficking, lysosomal function, sphingolipid regulation
PI4KIIβCytosol, GolgiUndefined trafficking roles

PI4KIIIβ activity is regulated by protein interactions (e.g., Rab11, ACBD3) and post-translational modifications. Phosphorylation by protein kinase D at Ser294 enhances its kinase activity and Golgi recruitment [6] [7].

Validated Roles in Viral Replication Organelle Formation

PI4KIIIβ is hijacked by RNA viruses to construct replication organelles (ROs), specialized membranous structures that concentrate viral replication machinery and shield viral RNA from host immune sensors:

  • RO Biogenesis: Enteroviruses (e.g., coxsackievirus, poliovirus) use viral proteins (e.g., 3A, 2BC) to recruit PI4KIIIβ to ER-Golgi contact sites. This generates PI4P-rich membranes that are remodeled into single-membrane tubules (SMTs) and double-membrane vesicles (DMVs) [4] [6]. PI4P recruits lipid transfer proteins like oxysterol-binding protein, which delivers cholesterol to ROs—essential for viral polyprotein processing [4].
  • Viral Replication Efficiency: PI4P-enriched ROs elevate local concentrations of replication components (e.g., RNA polymerases), enabling efficient viral genome synthesis. Inhibition of PI4KIIIβ by PI4KIIIbeta-IN-11 (pIC₅₀ ≥ 9.1) disrupts RO formation and reduces enterovirus replication by >90% [2] [4].
  • Immune Evasion: DMVs physically conceal double-stranded RNA—a pathogen-associated molecular pattern—from cytosolic sensors like RIG-I, delaying interferon responses [4].

Table 2: PI4KIIIβ-Dependent Viruses and Replication Organelle Features

Virus FamilyRepresentative PathogensRO StructuresPI4KIIIβ Recruitment Mechanism
EnterovirusesPoliovirus, coxsackievirusSMTs → DMVs → MVsViral protein 3A binds ACBD3, recruiting PI4KIIIβ
FlavivirusesHepatitis C virusDMV clustersNS5A protein directly binds and activates PI4KIIIβ
CoronavirusesSARS-CoV-2DMV networksNon-structural protein complex hijacks Golgi PI4P

Structural studies reveal that PI4KIIIβ forms a unique interface with Rab11 that does not involve Rab11’s switch regions. This allows simultaneous binding of Rab11 effectors (e.g., FIP3), enabling coordinated vesicle delivery to viral ROs [5].

Implications in Oncogenic Pathways and Tumor Microenvironment Remodeling

PI4KIIIβ is overexpressed in breast, prostate, and colorectal cancers, where it drives tumor progression through:

  • Akt Signaling Amplification: PI4KIIIβ and Rab11 cooperatively activate phosphatidylinositol 3-kinase, enhancing PI(3,4,5)P₃ production and Akt phosphorylation. This promotes cell survival and proliferation [7] [9].
  • Cell Migration and Metastasis: In NIH3T3 fibroblasts, CRISPR knockout of PI4KIIIβ reduces cell migration by 40% and increases focal adhesion (FA) number by 2.5-fold. PI4P-containing vesicles traffic to FAs at the leading edge, where they fuse with adhesion plaques to facilitate FA disassembly during motility [7]:> "PI4P vesicles move to the migratory leading edge during migration, and some fuse with focal adhesions. Fusion is associated with FA disassembly, suggesting PI4P delivery regulates adhesion turnover." [7]
  • Tumor Microenvironment Remodeling: By regulating vesicular trafficking of matrix metalloproteinases and integrins, PI4KIIIβ influences extracellular matrix degradation and stromal cell interactions. Its inhibition reduces invasive protrusions in 3D cancer models [7] [9].

PI4KIIIbeta-IN-11 shows potent activity in in vitro cancer models (mean pIC₅₀ ≥ 9.1), though its in vivo antitumor efficacy remains under investigation [2].

Neurological Functions and Neuropsychiatric Disorder Associations

PI4KIIIβ regulates neuronal excitability and synaptic plasticity, with direct links to neuropsychiatric conditions:

  • Dopaminergic Signaling: In the ventral tegmental area (VTA), PI4KIIIβ controls firing activity of dopaminergic neurons by modulating phosphoinositide-dependent ion channels (e.g., Kir4.1). Knockout in mice reduces neuronal excitability and induces depression-like behaviors, including anhedonia (sucrose preference reduction) and social withdrawal [3].
  • SeSAME/EAST Syndrome: Mutations in the PI4KIIIβ gene cause this autosomal recessive disorder, characterized by epilepsy, ataxia, and sensorineural deafness. Pathogenic variants impair PI4P synthesis, leading to Kir4.1 potassium channel dysfunction and neuronal hyperexcitability [3] [6].
  • Stress Response: Chronic social defeat stress in mice downregulates VTA PI4KIIIβ expression. Pharmacological inhibition exacerbates depression-like phenotypes, confirming its role in stress adaptation [3].

PI4KIIIbeta-IN-11 displays low brain penetration in rats (spleen concentration: 5.54 ng/g after 1 mg/kg intravenous dosing), limiting its utility for in vivo neuroscience applications [2]. Nevertheless, it remains a key tool for in vitro studies of neuronal phosphoinositide metabolism.

Properties

Product Name

PI4KIIIbeta-IN-11

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-5-[5-(2-hydroxypropan-2-yl)-2-methyl-7-[[3-(1-methylimidazol-2-yl)phenyl]methylamino]pyrazolo[1,5-a]pyrimidin-3-yl]-N,2-dimethylbenzamide

Molecular Formula

C33H39N7O3

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1

InChI Key

LGILUCRVDGGDMI-NRFANRHFSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)[C@@H](C)CO

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